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Compound of Interest

Compound Name: 2-Methyl-3-buten-2-OL

Cat. No.: B093329

This guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-3-
buten-2-ol, a valuable intermediate in organic synthesis. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with standardized experimental protocols for data acquisition. This document is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis.

Spectroscopic Data Summary

The spectroscopic data for 2-Methyl-3-buten-2-ol is summarized in the tables below, offering a
clear and concise reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5961 dd (doublet of 1H He
doublets)
~5.2 d (doublet) 1H Ha (trans to Hc)
~5.0 d (doublet) 1H Hb (cis to Hc)
~1.8-2.0 s (singlet) 1H -OH
~1.3 s (singlet) 6H 2 x -CHs
13C NMR (Carbon NMR) Data[1]
Chemical Shift (6) ppm Carbon Type Assignment
~145 CH =CH-
~111 CH2 =CH:
~72 C C-OH
~29 CHs 2 x-CHs

Infrared (IR) Spectroscopy|[2][3]

Wavenumber (cm—?)

Intensity

Functional Group
Assignment

~3200-3600 Strong, Broad O-H stretch (alcohol)

~3080 Medium =C-H stretch (alkene)
~2980, 2930 Strong C-H stretch (alkane)

~1645 Medium C=C stretch (alkene)

~1150 Strong C-O stretch (tertiary alcohol)
~990, 915 Strong =C-H bend (alkene)
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Mass Spectrometry (MS)

m/z Relative Intensity (%) Assighment

86 Moderate [M]* (Molecular lon)
71 High [M - CHs]*

59 Very High [M - C2H3]*

43 High [CsH7]*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are representative and can be adapted based on the specific instrumentation
available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of 2-Methyl-3-buten-2-ol.

Materials:

High-field NMR spectrometer (e.g., 400 MHz or higher)

5 mm NMR tubes

Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

2-Methyl-3-buten-2-ol sample

Pipettes
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Methyl-3-buten-2-ol in about
0.6-0.7 mL of CDCls in a clean, dry vial. The solution should be clear and free of any
particulate matter.
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» Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube to a

height of approximately 4-5 cm.

e Instrument Setup:

o

[¢]

o

[e]

Insert the NMR tube into the spinner turbine and adjust the depth.
Place the sample in the NMR spectrometer.
Lock onto the deuterium signal of the CDCls.

Shim the magnetic field to achieve optimal homogeneity.

e 1H NMR Acquisition:

Acquire the *H NMR spectrum using standard acquisition parameters. A spectral width of
approximately 12 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans are typically
sufficient.

Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate the signals and pick the peaks.

13C NMR Acquisition:

Switch the spectrometer to the 13C nucleus frequency.

Acquire a proton-decoupled 3C NMR spectrum. A spectral width of approximately 220
ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more)
are generally required due to the lower natural abundance and sensitivity of the 13C
nucleus.

Process the data similarly to the *H spectrum.

Reference the spectrum to the CDCIs signal at 77.16 ppm.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of liquid 2-Methyl-3-buten-2-ol to identify its functional
groups.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

2-Methyl-3-buten-2-ol sample

Solvent for cleaning (e.g., isopropanol or ethanol)

Lint-free wipes
Procedure:

e Background Scan: With the ATR crystal clean and dry, collect a background spectrum. This
will be subtracted from the sample spectrum to remove interferences from atmospheric CO:2
and water vapor.

o Sample Application: Place a small drop of 2-Methyl-3-buten-2-ol directly onto the ATR
crystal, ensuring the crystal is fully covered.

e Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans at a resolution of 4
cm~1 are sufficient.

¢ Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe
soaked in isopropanol and allow it to dry completely.

Method 2: Neat Liquid on Salt Plates
Materials:
e FTIR spectrometer

o Two polished salt plates (e.g., NaCl or KBr)
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e 2-Methyl-3-buten-2-ol sample
e Pipette

o Holder for the salt plates
Procedure:

e Background Scan: Ensure the sample compartment of the FTIR is empty and collect a
background spectrum.

o Sample Preparation: Place one drop of 2-Methyl-3-buten-2-ol onto the center of one salt
plate. Carefully place the second salt plate on top, spreading the liquid into a thin film.

e Spectrum Acquisition: Place the salt plate assembly into the holder in the spectrometer's
sample compartment and acquire the IR spectrum.

» Cleaning: Disassemble the salt plates and clean them immediately with a suitable dry
solvent and a soft, lint-free wipe. Store the plates in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Methyl-3-buten-
2-ol.

Materials:

Mass spectrometer with an electron ionization (EI) source

Gas chromatograph (GC) for sample introduction (optional, but common)

2-Methyl-3-buten-2-ol sample

Volatile solvent (e.g., methanol or dichloromethane)
Procedure:

o Sample Preparation: Prepare a dilute solution of 2-Methyl-3-buten-2-ol in a volatile solvent
(e.g., 1 mg/mL).
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e Instrument Setup:
o Tune the mass spectrometer according to the manufacturer's instructions.

o Set the ionization mode to Electron lonization (El). A standard electron energy of 70 eV is

typically used.
o Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).
e Sample Introduction:

o Direct Infusion: Introduce the sample solution directly into the ion source via a syringe
pump at a low flow rate.

o GC Inlet: If using a GC-MS system, inject a small volume (e.g., 1 pL) of the sample
solution onto the GC column. The compound will be separated and then introduced into
the mass spectrometer.

o Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show the relative
abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

o Data Analysis: Identify the molecular ion peak ([M]*) and analyze the major fragment ions to
deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the different spectroscopic
techniques and the structural information they provide for the elucidation of 2-Methyl-3-buten-
2-ol's structure.
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Spectroscopic Techniques Derived Structural Information
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Caption: Workflow of Spectroscopic Analysis for 2-Methyl-3-buten-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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